N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromobenzoyl group, dimethoxyphenyl group, and a methylbenzenesulfonamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide typically involves multiple steps, including alkylation, esterification, and sulfonation. The process begins with the preparation of the 3-bromobenzoyl chloride, which is then reacted with 4,5-dimethoxyphenylamine under controlled conditions to form the intermediate product. This intermediate is further reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and sulfonamide groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and catalytic hydrogenation are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound .
Scientific Research Applications
N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide
- N-(3-Bromobenzoyl)-α-aminoacrylic acid 2-(dimethylamino) ethylamide
Uniqueness
N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H20BrNO5S |
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Molecular Weight |
490.4 g/mol |
IUPAC Name |
N-[2-(3-bromobenzoyl)-4,5-dimethoxyphenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H20BrNO5S/c1-14-7-9-17(10-8-14)30(26,27)24-19-13-21(29-3)20(28-2)12-18(19)22(25)15-5-4-6-16(23)11-15/h4-13,24H,1-3H3 |
InChI Key |
RWVDIJTZLRCHAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C(=O)C3=CC(=CC=C3)Br)OC)OC |
Origin of Product |
United States |
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